Regioisomeric Differentiation: 2-Amino-3-nitro-5-phenylpyridine vs. 2-Amino-3-phenyl-5-nitropyridine
2-Amino-3-nitro-5-phenylpyridine (CAS 198017-59-3) is a distinct regioisomer of 2-amino-3-phenyl-5-nitropyridine (CAS 79899-29-9). The swap of phenyl and nitro group positions results in fundamentally different chemical reactivity and synthetic utility. While the target compound serves as a direct precursor to 2,3-diamino-5-phenylpyridine via nitro reduction , the 2-amino-3-phenyl-5-nitropyridine regioisomer is reported to undergo diazotization to yield 5-nitro-3-phenylpyridin-2-ol . This regiochemical difference dictates entirely divergent synthetic pathways.
| Evidence Dimension | Regioisomeric Positional Arrangement |
|---|---|
| Target Compound Data | 2-Amino at C2, 3-Nitro at C3, 5-Phenyl at C5 (CAS 198017-59-3) |
| Comparator Or Baseline | 2-Amino at C2, 3-Phenyl at C3, 5-Nitro at C5 (CAS 79899-29-9) |
| Quantified Difference | Complete positional inversion of phenyl and nitro groups |
| Conditions | Structural isomerism based on IUPAC nomenclature |
Why This Matters
For procurement, this regioisomerism ensures that the correct building block is ordered for synthetic routes requiring ortho-amino-nitro reduction chemistry, avoiding costly synthetic dead-ends.
